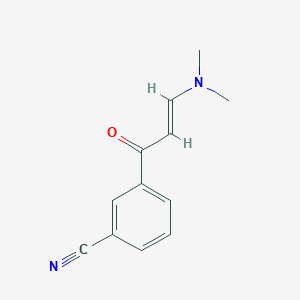
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a complex organic molecule featuring a unique arrangement of sulfur, oxygen, and nitrogen atoms within its structure. This compound finds relevance in various scientific domains, particularly due to its reactive functional groups and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one generally involves multiple steps, often starting from basic organic building blocks:
Formation of the Azetidine Ring: : This step typically employs cyclization reactions using appropriate reagents and catalysts.
Incorporation of the Phenylthio Group: : This involves nucleophilic substitution reactions where a phenylthio group is introduced.
Attachment of the Pyridinyl Group: : This part of the synthesis uses coupling reactions facilitated by catalysts such as palladium or copper.
Final Assembly: : Combining the intermediate products through strategic condensation or substitution reactions under specific conditions.
Industrial Production Methods
Large-scale production may leverage optimized synthetic pathways, aiming for high yields and purity. Common industrial techniques include batch processing and continuous flow synthesis, both employing state-of-the-art reactors and automation for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Conversion of the sulfur moiety into sulfoxides or sulfones.
Reduction: : Potential reduction of the ketone group to alcohols.
Substitution: : Possible nucleophilic or electrophilic substitutions on the phenyl ring or azetidine moiety.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilization of halogens, nucleophiles, or electrophiles under varied conditions.
Major Products
Oxidation of sulfur produces sulfoxides or sulfones.
Reduction of the ketone yields secondary alcohols.
Substitution reactions result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is employed in diverse fields:
Chemistry: : Used as a precursor in complex molecule synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its interactions with biomolecules and potential as a bioactive agent.
Medicine: : Examined for its therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The compound's biological effects are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of signaling pathways, enzyme inhibition, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylthio)-1-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Similar structure with slight variations.
3-(Phenylthio)-1-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Another structural analogue.
4-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Differing in the position of the phenylthio group.
Uniqueness
The uniqueness of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one lies in its specific functional groups and their arrangement, leading to distinct chemical reactivity and biological activity profiles.
That should cover it! Let's keep the chemistry chat rolling. Anything more you want to delve into about this molecule, or shall we switch to something else entirely?
Propiedades
IUPAC Name |
3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZMXOSBWIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B2438004.png)
![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)


![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)


![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)
![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)

![5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2438025.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2438026.png)
